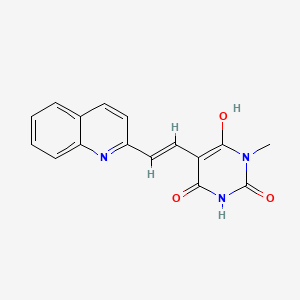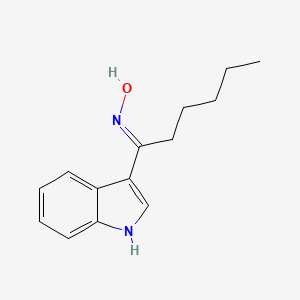
(Z)-1-methyl-5-((E)-2-(quinolin-2(1H)-ylidene)ethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a quinoline moiety and a diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-dihydroquinoline with an appropriate aldehyde, followed by cyclization with a diazinane derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products efficiently.
化学反応の分析
Types of Reactions
(5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.
科学的研究の応用
(5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which (5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds share some structural similarities but differ significantly in their chemical properties and applications.
Quinoline Derivatives: Compounds like quinoline and its derivatives have similar core structures but differ in their functional groups and reactivity.
Uniqueness
What sets (5Z)-5-{2-[(2E)-1,2-DIHYDROQUINOLIN-2-YLIDENE]ETHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of a quinoline moiety with a diazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H13N3O3 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
6-hydroxy-1-methyl-5-[(E)-2-quinolin-2-ylethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H13N3O3/c1-19-15(21)12(14(20)18-16(19)22)9-8-11-7-6-10-4-2-3-5-13(10)17-11/h2-9,21H,1H3,(H,18,20,22)/b9-8+ |
InChIキー |
KHMNADSZAJJNAG-CMDGGOBGSA-N |
異性体SMILES |
CN1C(=C(C(=O)NC1=O)/C=C/C2=NC3=CC=CC=C3C=C2)O |
正規SMILES |
CN1C(=C(C(=O)NC1=O)C=CC2=NC3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-methoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617856.png)
![N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11617865.png)
![[(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11617873.png)
![3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11617877.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11617880.png)
![2-({[2-(4-Hexanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11617887.png)
![ethyl 4-[(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11617909.png)
![6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617912.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11617918.png)

![2-{(4E)-2,5-dioxo-4-[2-(propan-2-yloxy)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11617927.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617940.png)
